molecular formula C20H19NO3S2 B3646202 4-methoxy-N-{4-[(phenylthio)methyl]phenyl}benzenesulfonamide

4-methoxy-N-{4-[(phenylthio)methyl]phenyl}benzenesulfonamide

Cat. No.: B3646202
M. Wt: 385.5 g/mol
InChI Key: ILONSRGBFKXDMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, the molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol were synthesized via a Schiff bases reduction route . The reduction process involved the use of sodium borohydride (NaBH4), a powerful reducing agent known for its selectivity .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For instance, the compounds 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively . The molecular structures of these compounds are stabilized by secondary intermolecular interactions .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, molecular structure, and potential applications. Given the importance of secondary amines in the preparation of various compounds, it would be interesting to explore the potential uses of “4-methoxy-N-{4-[(phenylthio)methyl]phenyl}benzenesulfonamide” in the synthesis of other compounds .

Properties

IUPAC Name

4-methoxy-N-[4-(phenylsulfanylmethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3S2/c1-24-18-11-13-20(14-12-18)26(22,23)21-17-9-7-16(8-10-17)15-25-19-5-3-2-4-6-19/h2-14,21H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILONSRGBFKXDMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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